molecular formula C22H22N4O3 B2572771 4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 1251560-12-9

4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Katalognummer: B2572771
CAS-Nummer: 1251560-12-9
Molekulargewicht: 390.443
InChI-Schlüssel: DYGGSDSJRXMZPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in the compound enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess comparable activity .

Anticancer Potential

The imidazole moiety is often associated with anticancer activity. Compounds containing imidazole rings have been evaluated for their effects on cancer cell lines, demonstrating cytotoxic effects against various types of cancers, including breast and colon cancer. The specific structure of 4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide could enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, compounds that can inhibit Mycobacterium tuberculosis are of great interest. Research into similar imidazole derivatives has shown promising results in vitro and in vivo against tuberculosis, suggesting that this compound may also exhibit antitubercular properties .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving key intermediates. The synthesis typically involves:

  • Formation of the Imidazole Ring : The initial step often includes the synthesis of the imidazole moiety through condensation reactions involving appropriate aldehydes and amines.
  • Pyrrolidine Derivative Synthesis : The introduction of the pyrrolidine ring can be achieved via cyclization reactions, which may involve nucleophilic substitutions or ring-closing reactions.
  • Final Coupling Reactions : The final product is obtained through coupling reactions between the synthesized imidazole derivative and the pyrrolidine compound with appropriate benzamide functionalities.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of imidazole-based compounds for their anticancer effects on human cancer cell lines (e.g., MCF-7 and HCT116). Results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation, suggesting a potential pathway for developing new anticancer therapies .

Case Study 2: Antimicrobial Screening

Another study focused on screening various imidazole derivatives for antimicrobial activity against common pathogens. The findings highlighted that certain modifications to the imidazole structure enhanced antibacterial potency. This suggests that this compound could be optimized further for improved efficacy against resistant strains .

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-20-9-8-18(13-19(20)26-11-2-3-21(26)27)24-22(28)17-6-4-16(5-7-17)14-25-12-10-23-15-25/h4-10,12-13,15H,2-3,11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGSDSJRXMZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.